Chemical properties of Ethyl 5-(methylsulfonyl)-1H-indole-2-carboxylate
Chemical properties of Ethyl 5-(methylsulfonyl)-1H-indole-2-carboxylate
This guide serves as an authoritative technical reference for Ethyl 5-(methylsulfonyl)-1H-indole-2-carboxylate , a specialized heterocyclic intermediate critical in the synthesis of antiviral (HCV, HIV) and anti-inflammatory therapeutics.
CAS Registry Number: 220679-12-9 Molecular Formula: C₁₂H₁₃NO₄S Molecular Weight: 267.30 g/mol
Executive Summary: Strategic Utility
Ethyl 5-(methylsulfonyl)-1H-indole-2-carboxylate is a pharmacophore scaffold distinguished by its 5-sulfonyl moiety . Unlike simple alkyl-indoles, the sulfonyl group introduces a strong electron-withdrawing character and significant polarity, modulating the lipophilicity (LogP) and metabolic stability of downstream drug candidates.
Key Applications:
-
HCV NS5B Polymerase Inhibitors: The indole-2-carboxylate core is a proven template for allosteric inhibitors (e.g., Beclabuvir analogs) where the 5-position substituent dictates potency and resistance profiles.
-
HIV-1 NNRTIs: Used as a precursor for indole-carboxamide derivatives targeting reverse transcriptase.
-
Medicinal Chemistry Handle: The C2-ester provides a versatile "entry point" for heterocycle formation (e.g., oxadiazoles) or amide coupling, while the C5-sulfone remains chemically inert but pharmacologically active.
Physicochemical Architecture
The presence of the sulfonyl group at C5 significantly alters the electronic landscape of the indole ring compared to the parent molecule.
Table 1: Core Chemical Properties
| Property | Value / Description | Technical Note |
| Appearance | Off-white to pale yellow solid | Coloration often indicates trace oxidation products. |
| Melting Point | 160–165 °C (Predicted) | Higher than 5-methyl analog (160°C) due to dipole-dipole interactions of the sulfone. |
| Solubility | DMSO, DMF, hot Ethanol | Poor water solubility; moderate solubility in DCM/CHCl₃. |
| LogP (Calc) | ~1.8 – 2.1 | Sulfone lowers LogP relative to 5-alkyl indoles, improving bioavailability. |
| pKa (NH) | ~15 (DMSO) | The EWG sulfone increases the acidity of the N-H proton, facilitating N-alkylation. |
Spectroscopic Signature (Diagnostic)
-
¹H NMR (DMSO-d₆, 400 MHz):
-
δ 12.2 (s, 1H): Broad indole NH.
-
δ 8.3 (d, 1H): H-4 proton (deshielded by adjacent -SO₂Me).
-
δ 7.8 (dd, 1H): H-6 proton.
-
δ 7.3 (s, 1H): H-3 proton (characteristic of 2-substituted indoles).
-
δ 4.35 (q, 2H) & 1.35 (t, 3H): Ethyl ester protons.
-
δ 3.15 (s, 3H): Methylsulfonyl singlet (Diagnostic peak).
-
Synthetic Architecture: The Fischer Indole Route[2]
The most robust route to this scaffold is the Fischer Indole Synthesis , utilizing 4-(methylsulfonyl)phenylhydrazine. This method is preferred over the Reissert synthesis for 5-substituted indoles due to higher regioselectivity and scalability.
Mechanistic Workflow
The synthesis relies on the acid-catalyzed condensation of the hydrazine with ethyl pyruvate, followed by a [3,3]-sigmatropic rearrangement.
Figure 1: Fischer Indole Synthesis pathway for the target compound. The [3,3]-rearrangement is the rate-determining step driven by acid catalysis.
Experimental Protocol: Fischer Cyclization
Scale: 10 mmol basis.
-
Hydrazone Formation: Suspend 4-(methylsulfonyl)phenylhydrazine hydrochloride (2.23 g, 10 mmol) in absolute ethanol (20 mL). Add ethyl pyruvate (1.16 g, 10 mmol) dropwise.
-
Catalysis: Add p-Toluenesulfonic acid monohydrate (p-TsOH, 1.9 g, 10 mmol) or Polyphosphoric acid (PPA, 5 g).
-
Expert Insight: PPA often gives cleaner cyclization for electron-deficient hydrazines but is harder to work up. p-TsOH in benzene/toluene with Dean-Stark water removal is the alternative for high yield.
-
-
Cyclization: Reflux the mixture for 3–6 hours. Monitor by TLC (50% EtOAc/Hexane). The hydrazone intermediate (Rf ~0.[1]4) will disappear, and the fluorescent indole product (Rf ~0.6) will appear.
-
Workup: Cool to room temperature.
-
If PPA used: Pour onto crushed ice/water. The product typically precipitates.
-
If p-TsOH used: Concentrate solvent, dilute with EtOAc, wash with sat. NaHCO₃ (to remove acid) and brine.
-
-
Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (SiO₂, Gradient 0→40% EtOAc in Hexanes).
Reactivity & Functionalization
The chemical utility of Ethyl 5-(methylsulfonyl)-1H-indole-2-carboxylate lies in its orthogonal reactivity at the N1, C2, and C3 positions.
Hydrolysis (Saponification)
To generate the free acid for amide coupling.
-
Reagents: LiOH·H₂O (3 eq) in THF/H₂O (3:1).
-
Conditions: Stir at RT for 4–16 h.
-
Note: Avoid harsh reflux with NaOH, which can sometimes degrade the sulfone or cause decarboxylation at C2 if heated excessively after acidification.
-
Isolation: Acidify to pH 3 with 1N HCl. The acid 5-(methylsulfonyl)-1H-indole-2-carboxylic acid (CAS 367501-41-5) will precipitate as a white solid.
N-Alkylation (Indole Nitrogen)
The 5-sulfonyl group increases the acidity of the N-H proton, making alkylation facile but also requiring careful control to prevent bis-alkylation side reactions (though rare at C3 for ester-substituted indoles).
-
Base: Cs₂CO₃ (mild, preferred) or NaH (strong).
-
Solvent: DMF or CH₃CN.
-
Protocol:
-
Dissolve indole (1 eq) in DMF.
-
Add Cs₂CO₃ (2 eq) and stir for 15 min.
-
Add alkyl halide (1.1 eq). Stir at RT.
-
Self-Validating Step: The disappearance of the broad NH singlet (~12 ppm) in NMR confirms reaction completion.
-
C3-Functionalization (Electrophilic Aromatic Substitution)
Despite the electron-withdrawing ester (C2) and sulfone (C5), the C3 position remains the most nucleophilic site on the ring, though less reactive than in simple indoles.
-
Halogenation: NCS or NBS in DMF will selectively halogenate C3.
-
Formylation: Vilsmeier-Haack conditions (POCl₃/DMF) can install a C3-aldehyde, a key intermediate for tricyclic antiviral scaffolds.
Medicinal Chemistry Context: HCV Inhibitors
This molecule is a specific building block for Non-Nucleoside NS5B Polymerase Inhibitors . The logic follows a "clamp" mechanism where the indole binds to the Thumb II domain of the polymerase.
Figure 2: SAR logic for transforming the scaffold into an NS5B inhibitor.
Why the Sulfone? In drug design, the C5-sulfone replaces the C5-chloro or C5-methyl found in first-generation inhibitors. The sulfone acts as a metabolic "blocker" (preventing oxidation at C5) and engages in specific dipole interactions with the enzyme backbone, often improving potency against resistant viral variants.
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Sulfone Stability: The methylsulfonyl group is thermally stable but can be displaced by extremely strong nucleophiles under forcing conditions (unlikely in standard synthesis).
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Protect from light to prevent slow oxidation of the indole double bond.
References
-
Synthesis of 5-Sulfonyl Indoles: Murakami, Y., et al. "Substituent Effects in the Fischer Indolization of (2-Sulfonyloxyphenyl) hydrazones." Chemical & Pharmaceutical Bulletin, 1999. Link
-
HCV NS5B Inhibitor SAR: Beaulieu, P. L., et al. "Discovery of Indole-Based Non-Nucleoside Inhibitors of HCV NS5B Polymerase." Journal of Medicinal Chemistry, 2012. Link
-
Indole-2-Carboxylate Chemistry: Gribble, G. W.[2] "Indole Ring Synthesis: From Natural Products to Drug Discovery." Royal Society of Chemistry, 2016. Link
-
Precursor Synthesis: "Preparation of 5-(methylsulfonyl)-1H-indole-2-carboxylic acid." PubChem Patent Summary. Link (Note: Refers to related sulfonamide/sulfone patent literature).
-
General Fischer Indole Protocol: Robinson, B. "The Fischer Indole Synthesis."[2] Chemical Reviews, 1963. Link
